alpha-Belladonnine

Übersicht

Beschreibung

Alpha-Belladonnine is an organic compound used for research related to life sciences1.

Synthesis Analysis

The synthesis of alpha-Belladonnine is not explicitly mentioned in the search results. However, it’s known that belladonna contains various tropane alkaloids2. The structure-activity relationship study of flavones on the anti-dengue activity remains mostly limited to the natural-occurring analogs3.Molecular Structure Analysis

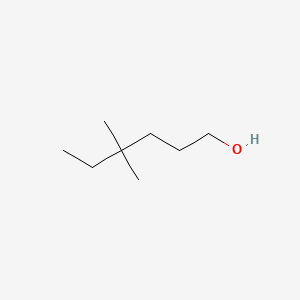

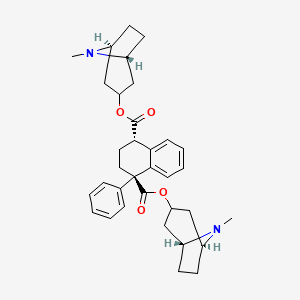

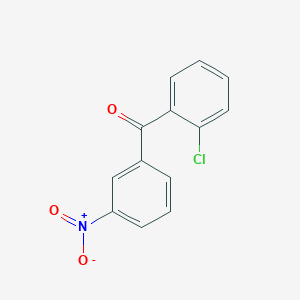

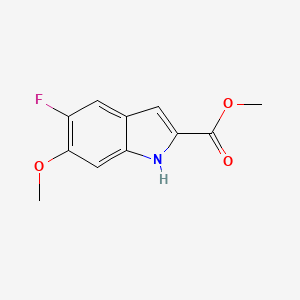

The molecular formula of alpha-Belladonnine is C34H42N2O44. Its average mass is 542.708 Da4.

Chemical Reactions Analysis

Specific chemical reactions involving alpha-Belladonnine are not detailed in the search results.Physical And Chemical Properties Analysis

Alpha-Belladonnine has a molecular weight of 542.7 g/mol6. More specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

-

Medicine

-

Pharmacology

- Belladonna contains atropine, a potent anticholinergic alkaloid that exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that plays a crucial role in various bodily functions .

- This blockade of acetylcholine’s actions leads to a wide range of physiological effects, including inhibiting glandular secretions, relaxing smooth muscles, and dilating pupils .

-

Anesthesiology

- Scopolamine, another significant alkaloid found in Belladonna, possesses anticholinergic properties .

- Scopolamine’s pharmacological effects include sedation, the reduction of spasms, and the prevention of nausea and vomiting .

- Its soothing properties make it sound like a preanesthetic medication, while its antispasmodic effects are beneficial in treating conditions such as irritable bowel syndrome and motion sickness .

-

Ophthalmology

- Belladonnine, a mydriatic alkaloid present in belladonna, has a primary effect of dilating the pupils of the eyes .

- This can be helpful in specific medical procedures, such as eye examinations .

- Apoatropine, a less toxic form of atropine with similar pharmacological effects, is particularly useful in ophthalmic applications .

- It is employed to dilate pupils during eye examinations or to treat certain eye conditions .

-

Topical Application

-

Pharmaceuticals

- Belladonna is used in combination with other drugs for the symptomatic treatment of various conditions such as acid reflux, bloating, heartburn, gastrointestinal spasms, and menopausal symptoms .

- It is also used in combination to manage poisoning of the intestine and stomach, and to treat belching .

Safety And Hazards

Alpha-Belladonnine is a component of belladonna, which is known to be poisonous. Belladonna intoxication from accidental ingestion may result in a severe anticholinergic syndrome, which is associated with both central and peripheral manifestations5. In case of exposure, immediate medical attention is required7.

Zukünftige Richtungen

Alpha-Belladonnine is a promising compound for future research in life sciences1. However, more research is needed to fully understand its potential applications and risks8.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.

Eigenschaften

IUPAC Name |

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-JGOYBSABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Belladonnine, alpha- | |

CAS RN |

5878-33-1 | |

| Record name | Belladonnine, alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 1,2,3,4-tetrahydro-1-phenylnaphthalene-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BELLADONNINE, .ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN20J444R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)

![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)